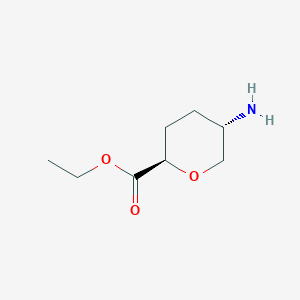

Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate

Description

Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate is a heterocyclic compound featuring a tetrahydropyran ring substituted with an amino group at the trans-5 position and an ester moiety at the 2-position. Its molecular formula is C₈H₁₅NO₃, and it is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . The hydrochloride salt form (C₈H₁₆ClNO₃, molecular weight: 209.67) is frequently employed to enhance solubility and stability during synthetic processes . The compound’s amino group confers nucleophilic reactivity, enabling its participation in condensation, alkylation, and cyclization reactions.

Properties

IUPAC Name |

ethyl (2R,5S)-5-aminooxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-2-11-8(10)7-4-3-6(9)5-12-7/h6-7H,2-5,9H2,1H3/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHUSCGJQGFYGW-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CC[C@@H](CO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Tetrahydropyran Derivatives

- Description: This method involves starting from ethyl 5-oxo-tetrahydro-pyran-2-carboxylate, which undergoes reductive amination to introduce the amino group at the 5-position.

- Typical Procedure: The ketone precursor is reacted with an azide source such as trimethylsilyl azide in the presence of a Staudinger reaction, followed by acidic treatment (e.g., HCl in methanol) to yield the amino compound as its hydrochloride salt.

- Reaction Conditions: Room temperature to mild heating (25°C), reaction times around 12 hours.

- Yields and Selectivity: Yields approximately 75%, with diastereoselectivity favoring the trans isomer (~90% trans).

Cyclization via Knoevenagel Condensation and Electrocyclization

- Description: This approach uses functionalized enals (α,β-unsaturated aldehydes) that undergo Knoevenagel condensation with suitable nucleophiles, followed by electrocyclization to form the tetrahydropyran ring.

- Advantages: Produces the target compound with good yields and stereoselectivity.

- Reaction Conditions: Typically conducted under mild heating with base catalysts.

Multicomponent Reactions (MCRs)

- Description: MCRs involve the simultaneous reaction of aldehydes, malononitrile, and thiourea derivatives in the presence of a base such as potassium hydroxide.

- Procedure: The reaction is performed in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (~100°C) to facilitate cyclization to pyran intermediates, which are then functionalized to yield the amino ester.

- Yields and Selectivity: Moderate to good yields (~68%), with diastereoselectivity around 85% trans.

- Significance: Solvent polarity plays a crucial role in stabilizing transition states and enhancing stereoselectivity.

Hybrid Catalysis Using p-Toluenesulfonic Acid (p-TSA)

- Description: A catalytic method employing p-TSA in mixed solvents (DMF and acetonitrile) under reflux conditions.

- Outcome: Achieves high yields (>80%) and excellent diastereoselectivity (>95% trans).

- Reaction Time: Approximately 6 hours.

- Mechanism: Acid catalysis promotes ring closure and stereoselective amination.

Comparative Summary of Synthetic Methods

| Method | Conditions | Yield (%) | Diastereoselectivity (trans) |

|---|---|---|---|

| Reductive Amination | HCl/MeOH, 25°C, 12 h | 75 | 90% |

| Hybrid Catalysis (p-TSA) | DMF/CH₃CN, reflux, 6 h | 82 | 95% |

| Multicomponent Reaction (KOH) | DMF, 100°C, 1 h | 68 | 85% |

| Knoevenagel + Electrocyclization | Mild heating, base catalyst | Good | Not specified |

Additional Notes on Preparation and Functionalization

- Ester Hydrolysis: The ethyl ester group can be selectively hydrolyzed under basic conditions (NaOH in ethanol) to yield the corresponding carboxylic acid, which serves as a versatile intermediate for further amide bond formation.

- Amino Group Reactivity: The amino group, often protonated in the hydrochloride salt form, participates readily in Schiff base formation with aromatic aldehydes, enabling derivatization for ligand design or further functionalization.

Spectroscopic and Structural Characterization (Supporting Preparation)

- Infrared Spectroscopy: Ester carbonyl stretching near 1715 cm⁻¹; NH₃⁺ deformation bands around 2800–3000 cm⁻¹ confirm protonation in hydrochloride salts.

- NMR Spectroscopy:

- $$^{1}H$$ NMR shows characteristic triplets and quartets for ethyl groups and multiplets for ring protons.

- $$^{13}C$$ NMR confirms carbonyl carbon (~170 ppm) and ring carbons.

- These data are essential to confirm the successful synthesis and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amino alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyran derivatives, amino alcohols, and oxo compounds, which can be further utilized in different applications.

Scientific Research Applications

Pharmaceutical Applications

Antibacterial Properties

Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate has been identified as a promising antibacterial agent. Research indicates that derivatives of this compound exhibit effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism involves inhibiting bacterial growth, which is crucial in the context of increasing antibiotic resistance observed in hospital settings .

Potential as an Enzyme Inhibitor

Studies suggest that this compound may function as an enzyme inhibitor, which could be pivotal in drug development. The ability to modulate enzyme activity opens avenues for therapeutic applications in treating various diseases where enzyme dysregulation is a factor.

Therapeutic Uses in Cognitive Enhancement

Recent investigations into phosphodiesterase inhibitors have highlighted the potential of compounds like Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate in enhancing cognitive performance. These compounds could play a role in developing treatments for cognitive impairments and neurodegenerative diseases .

Organic Synthesis Applications

Building Block in Organic Chemistry

Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate serves as a versatile building block in the synthesis of complex organic molecules. Its unique tetrahydropyran structure allows for various chemical modifications, making it valuable for synthesizing other bioactive compounds .

Synthesis Methodologies

The synthesis typically involves the condensation of ethyl acetoacetate with an appropriate amine under acidic conditions, often using hydrochloric acid as a catalyst. This method can be scaled up for industrial production, highlighting its practicality for large-scale applications .

Case Study 1: Antibacterial Efficacy

A study demonstrated the antibacterial efficacy of Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate derivatives against multi-drug resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated a significant reduction in bacterial counts, supporting its potential use in treating infections resistant to conventional antibiotics .

Case Study 2: Cognitive Enhancement Research

Research published in the Chemistry and Pharmacology Bulletin explored the effects of phosphodiesterase inhibitors derived from similar structures to Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate on cognitive performance in animal models. The findings suggested improvements in memory and learning capabilities, indicating possible therapeutic applications for cognitive disorders .

Summary Table of Applications

Mechanism of Action

The mechanism of action of ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. Its unique structure allows it to bind to active sites of enzymes, thereby influencing their catalytic activity and affecting metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate can be contextualized by comparing it with analogous tetrahydropyran and pyran derivatives. Key differences in substituents, molecular weight, and reactivity are summarized below:

Table 1: Comparative Analysis of Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate and Analogues

Functional Group Influence on Reactivity

- Amino vs. Hydroxyl Groups: The amino group in Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate increases its nucleophilicity and basicity compared to the hydroxyl-substituted analogue (C₈H₁₄O₄) . This makes the amino derivative more reactive in amidation or Schiff base formation, whereas the hydroxyl analogue is better suited for esterification or glycosylation.

- Cyano and Alkyl Substituents: The presence of a cyano group in Ethyl 6-amino-5-cyano-2-methyl-4-propyl-4H-pyran-3-carboxylate introduces electron-withdrawing effects, stabilizing the pyran ring and enabling participation in click chemistry or nitrile hydrolysis . The methyl and propyl groups further enhance hydrophobicity, affecting solubility and crystallization behavior.

Structural and Crystallographic Differences

- Planarity and Hydrogen Bonding: Ethyl 6-amino-5-cyano-2-methyl-4-propyl-4H-pyran-3-carboxylate exhibits a nearly planar pyran ring (r.m.s. deviation: 0.059 Å) stabilized by N–H⋯O and N–H⋯N hydrogen bonds . In contrast, the tetrahydropyran scaffold of Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate adopts a chair conformation, with the amino group influencing axial or equatorial positioning based on steric and electronic factors.

- Impact of HCl Salt Formation: The hydrochloride salt of Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate improves aqueous solubility, making it preferable for reactions requiring polar solvents .

Biological Activity

Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Structural Overview

Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate features a tetrahydropyran ring, which is a common motif in many biologically active compounds. The presence of an amino group and a carboxylate functional group enhances its reactivity and potential interactions with biological targets. The molecular formula is , with a molecular weight of approximately 173.19 g/mol.

Research indicates that ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate may interact with various enzymes and receptors, particularly those involved in metabolic pathways. One notable target is HMG-CoA reductase , an enzyme crucial for cholesterol synthesis. Compounds similar to ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate have been shown to exhibit hypolipidemic and hypocholesterolemic effects, suggesting potential therapeutic applications in managing hyperlipidemia .

Pharmacological Studies

- In Vitro Studies : Several studies have evaluated the cytotoxicity and antiproliferative effects of compounds related to ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate. For instance, analogs have demonstrated varying degrees of cytotoxicity against human cancer cell lines, with IC50 values ranging from 6.7 μM to over 200 μM .

- Binding Affinity Assessments : Binding assays have been conducted to determine the affinity of ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate for dopamine receptors (D2R and D3R). Results indicated that modifications to the compound’s structure could enhance binding affinity, suggesting that structural optimization is key for improving biological activity .

Case Study 1: HMG-CoA Reductase Inhibition

A study focusing on the inhibition of HMG-CoA reductase showed that derivatives of ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate exhibited significant inhibitory activity. The most potent derivative achieved an IC50 value of 45 nM, indicating strong potential as a cholesterol-lowering agent .

Case Study 2: Antiproliferative Activity

In another study, the compound was tested against various cancer cell lines, including SH-SY5Y neuroblastoma cells. The results showed that certain derivatives had IC50 values as low as 10 μM, indicating their potential as anticancer agents .

Comparative Analysis

The following table summarizes key features and biological activities of ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate compared to related compounds:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate | TBD | Tetrahydropyran ring, amino group | HMG-CoA reductase inhibitor, anticancer activity |

| Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate | TBD | Geometrical isomer | Different binding affinity |

| Methyl tetrahydro-2H-pyran-2-carboxylate | TBD | Methyl ester variant | Varying solubility properties |

Q & A

Basic Research Questions

Q. What are the recommended methods for determining the crystal structure of Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use the SHELX system (e.g., SHELXS for structure solution and SHELXL for refinement) to handle phase determination and refinement. Phase annealing, a simulated annealing approach integrated into SHELX-90, enhances the probability of solving larger structures by optimizing phase sets through negative quartet relations . For visualization, ORTEP-III with its graphical interface can generate high-quality thermal ellipsoid plots to validate atomic positions and thermal motion .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodology : Combine spectroscopic techniques:

- NMR : Analyze , , and 2D spectra (e.g., COSY, HSQC) to confirm connectivity and stereochemistry.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight.

- X-ray Crystallography : Resolve the crystal structure to confirm bond lengths, angles, and stereochemistry. For example, Ethyl 6-amino-5-cyano-2-methyl derivatives have been structurally validated via SC-XRD, with data refined using SHELXL .

Q. What synthetic strategies are effective for introducing the amino group in the tetrahydro-pyran ring?

- Methodology : Use a multi-step approach:

- Protection/Deprotection : Protect the amino group with Boc (tert-butoxycarbonyl) during synthesis, as seen in related compounds like (2S,5R)-5-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-2-carboxylic acid .

- Catalytic Hydrogenation : Reduce nitro or cyano intermediates to amines under H/Pd-C or similar conditions.

- Optimization : Monitor reaction progress via TLC or HPLC, and adjust solvent polarity (e.g., THF vs. DCM) to improve yield .

Advanced Research Questions

Q. How can conformational analysis of the tetrahydro-pyran ring be performed to assess puckering dynamics?

- Methodology : Apply the Cremer-Pople puckering parameters to quantify ring non-planarity. Define the mean plane of the ring and calculate out-of-plane displacements () for each atom. Use software like Gaussian or ORCA to compute puckering amplitude () and phase angle () from crystallographic coordinates . For example, cyclopentane derivatives analyzed via this method revealed pseudorotation barriers, which can be analogously applied to six-membered rings .

Q. How should researchers address contradictions in crystallographic refinement (e.g., disordered solvent molecules or conflicting bond lengths)?

- Methodology :

- Cross-Validation : Refine the structure using multiple software (e.g., SHELXL vs. OLEX2) to identify systematic errors.

- Phase Annealing : In SHELX-90, employ this technique to escape local minima in phase space, improving model accuracy .

- Constraint Application : Apply geometric restraints (e.g., DFIX, SIMU) to disordered regions while allowing free refinement for well-ordered atoms .

Q. What strategies optimize enantioselective synthesis of the trans-5-amino configuration?

- Methodology :

- Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to induce stereoselectivity during ring closure.

- Dynamic Resolution : Exploit kinetic control in reactions involving chiral auxiliaries, such as Evans’ oxazolidinones, to favor the trans isomer.

- Crystallographic Monitoring : Track enantiomeric excess via SC-XRD or circular dichroism (CD) during synthesis, as demonstrated in Ethyl 4,6-dimethyl-2-oxo-2H-pyran derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.